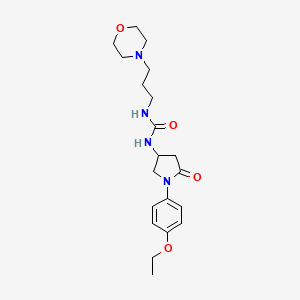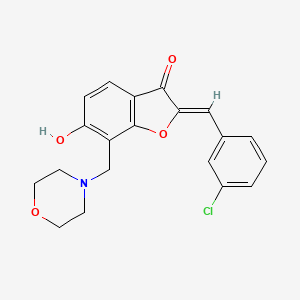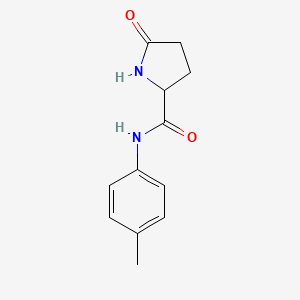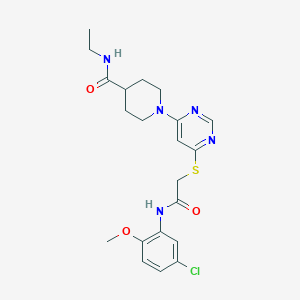![molecular formula C8H4N2O4 B2889864 苯并[1,2-d:4,5-d']双异恶唑-2,6(3H,7H)-二酮 CAS No. 1355659-63-0](/img/structure/B2889864.png)
苯并[1,2-d:4,5-d']双异恶唑-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is a chemical compound that has been used in the preparation of high-performance polyimide fibers . It has a symmetric structure and 2,6-benzobisoxazole units, which lead to a high crystallinity and the improvement in inflexibility of polymer backbone .
Synthesis Analysis
The synthesis of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione involves a two-step wet-spinning method . An effective and clean new aerobic approach for the synthesis of 2,6-disubstituted benzobisoxazole by using a one-pot reaction of an organic aminoxyl radical as the catalyst has also been reported .Molecular Structure Analysis
The molecular structure of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is based on a central benzo[1,2-d:4,5-d’]bisoxazole moiety . The lengths of cruciforms’ x - and y -axes, as well as their terminal substituents, were varied .Physical and Chemical Properties Analysis
The physical properties of Benzo[1,2-d:5,4-d’]bisoxazole,2,6-dimethyl- include: ACD/LogP: 1.43; #H bond acceptors: 4; #H bond donors: 0; #Freely Rotating Bonds: 0; Polar Surface Area: 52.06 Å 2; Index of Refraction: 1.657; Molar Refractivity: 52.36 cm 3; Molar Volume: 142.2 cm 3; Polarizability: 20.76×10 -24 cm 3; Surface Tension: 54.4 dyne/cm; Density: 1.322 g/cm 3; Flash Point: 140.2 °C; Enthalpy of Vaporization: 52.33 kJ/mol; Boiling Point: 304.7 °C at 760 mmHg; Vapour Pressure: 0.00155 mmHg at 25 °C .科学研究应用
光学和电子性质
对芳基取代的苯并双异恶唑的光学和电子性质的研究表明它们在调整带隙和分子轨道方面的潜力。对苯并双(恶唑)化合物的结构修饰允许改变最高占据分子轨道 (HOMO)、最低未占据分子轨道 (LUMO) 和带隙。这些修饰提供了一条途径来设计用于特定光电应用的材料 (Tlach 等人,2013)。
有机光伏
氮取代有机光伏供体共聚物的开发证明了苯并双异恶唑衍生物的多功能性。通过合成高效有机光伏供体共聚物的氮取代版本,研究人员展示了分子和电子结构的改进,表明了增强有机光伏材料性能的一个有希望的途径 (Tam 和 Lin,2016)。
近红外发射增强
具有金属螯合配体的双(苯并恶唑)衍生物在与锌结合后表现出显着的荧光开启效应,导致近红外发射。这种特性可用于开发近红外发射材料和传感器,突出了苯并双异恶唑衍生物在光子应用中的潜力 (Xu 和 Pang,2010)。
有机薄膜晶体管
已经开发了基于苯并双异恶唑的新型共轭聚合物,用于有机薄膜晶体管 (OTFT)。这些聚合物因其高溶解性、易于合成以及调整电子特性以提高器件性能的能力而显示出显着的潜力。具体而言,具有非烷基化噻吩 π-间隔基的聚合物显示出显着更高的空穴迁移率,表明它们在提高 OTFT 效率方面的潜力 (Jeong 等人,2023)。
抗真菌和抗增殖剂
苯并[d]恶唑-4,7-二酮已显示出有希望的体外抗真菌活性,表明它们作为抗真菌剂的潜力。这证明了苯并双异恶唑衍生物在医学研究和药物开发中的更广泛适用性 (Ryu 等人,2009)。此外,与 C 保护的氨基酸共轭的 1H-苯并[f]吲哚-4,9-二酮衍生物已表现出显着的体外抗增殖活性,表明它们作为开发新型抗癌剂的基础的潜力 (Molinari 等人,2015)。
作用机制
Target of Action
It’s known that this compound is used in the generation of deep blue oled materials , suggesting that its targets could be related to light-emitting diode technology.
Mode of Action
Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is a cross-conjugated small molecule based on a central benzo bisoxazole moiety . It possesses semi-independently tunable HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels . This tunability allows for the manipulation of the molecule’s electronic properties, which is crucial for its role in OLED materials .
Pharmacokinetics
, it’s known that the molecules based on this compound are thermally stable, with 5% weight loss occurring well above 350 °C. This suggests that the compound has high stability, which could impact its bioavailability.
Result of Action
The primary result of the action of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is the generation of deep blue emission in OLED materials . The molecules exhibit blue emission in solution ranging from 433–450 nm . This demonstrates the potential of this compound as an emitter for developing high-performance deep blue OLEDs .
Action Environment
The action of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione can be influenced by various environmental factors. For instance, its thermal stability suggests that it can withstand high temperatures .
生化分析
Biochemical Properties
The biochemical properties of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione are intriguing. It has been found to interact with enzymes, proteins, and other biomolecules . These interactions are believed to be facilitated by weak [C–H⋯O] hydrogen bonds, which play a critical role in the assembly of benzo [1,2-d:4,5-d′]bisoxazole cruciforms into supramolecular sheets .
Cellular Effects
Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione has been observed to have significant effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is complex and multifaceted . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
3,7-dihydro-[1,3]oxazolo[5,4-f][1,3]benzoxazole-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-9-3-1-5-4(2-6(3)14-7)10-8(12)13-5/h1-2H,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMMKWQCKQBHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1OC(=O)N3)OC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)


![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)
